

# Depulfavirine: A Technical Overview of its Chemical Structure and Properties

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## Compound of Interest

Compound Name: Depulfavirine

Cat. No.: B1684576

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## Introduction

**Depulfavirine**, also known as VM-1500A, is a potent, second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) investigated for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. It is the active metabolite of the prodrug El sulfavirine. As an NNRTI, **Depulfavirine** exhibits a mechanism of action that involves the allosteric inhibition of the HIV-1 reverse transcriptase enzyme, a critical component in the viral replication cycle. This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of **Depulfavirine**, along with a generalized experimental framework for its synthesis and biological evaluation.

## Chemical Structure and Properties

**Depulfavirine** is a complex synthetic molecule with the systematic IUPAC name 2-[4-Bromo-3-(3-chloro-5-cyanophenoxy)-2-fluorophenyl]-N-(2-chloro-4-sulfamoylphenyl)acetamide. Its chemical structure is characterized by a central acetamide linker connecting a substituted phenyl ring with a sulfamoylphenyl moiety.

Table 1: Chemical and Physical Properties of **Depulfavirine**

Property	Value	Source
IUPAC Name	2-[4-Bromo-3-(3-chloro-5-cyanophenoxy)-2-fluorophenyl]-N-(2-chloro-4-sulfamoylphenyl)acetamide	Internal
Synonyms	VM-1500A, RO4970335	
Molecular Formula	C21H13BrCl2FN3O4S	DrugBank Online
Molecular Weight	573.22 g/mol	DrugBank Online
SMILES	<chem>Nc1cc(Cl)c(NC(=O)Cc2cc(Br)c(Oc3cc(Cl)cc(C#N)c3)c(F)c2)c1S(=O)(=O)N</chem>	Internal
Melting Point	Data not available	
Boiling Point	Data not available	
Water Solubility	Data not available	
LogP (Predicted)	Data not available	
pKa	Data not available	

Note: Experimentally determined quantitative data for melting point, boiling point, water solubility, LogP, and pKa for **Depulfavirine** are not readily available in the public domain. The provided information is based on available chemical database entries.

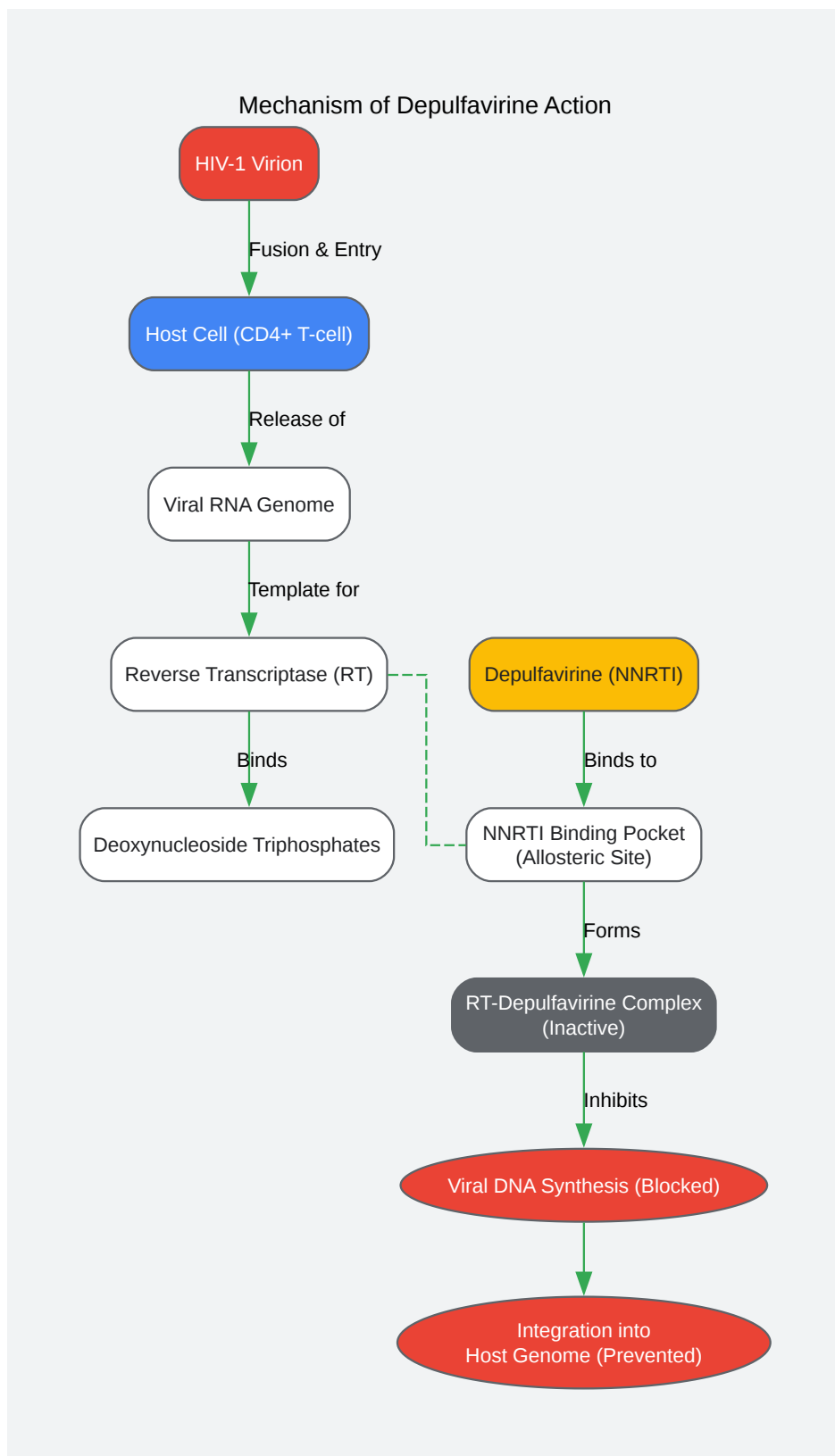
## Mechanism of Action

**Depulfavirine** functions as a non-competitive inhibitor of the HIV-1 reverse transcriptase (RT) enzyme. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which are incorporated into the growing viral DNA chain and cause chain termination, NNRTIs bind to a hydrophobic pocket, known as the NNRTI-binding pocket (NNIBP), located approximately 10 Å away from the enzyme's active site.

The binding of **Depulfavirine** to this allosteric site induces a conformational change in the reverse transcriptase enzyme. This structural alteration distorts the active site, thereby

inhibiting the polymerase activity of the enzyme and preventing the conversion of the viral RNA genome into double-stranded DNA. This process is crucial for the subsequent integration of the viral genetic material into the host cell's genome and the propagation of the infection.

Below is a diagram illustrating the generalized signaling pathway of NNRTI-mediated inhibition of HIV-1 reverse transcription.



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Caption: Generalized pathway of HIV-1 RT inhibition by **Depulfavirine**.

## Experimental Protocols

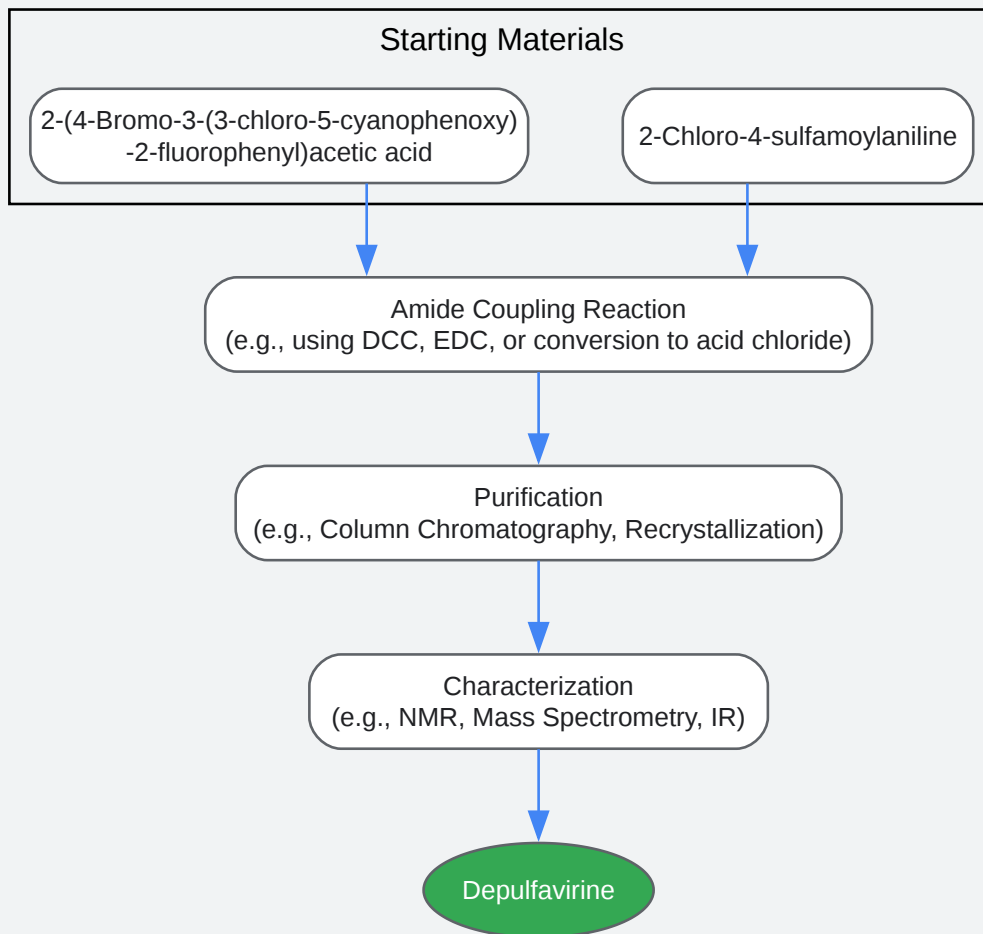
Detailed, publicly available experimental protocols for the specific synthesis and biological evaluation of **Depulfavirine** are limited. However, based on general principles of organic synthesis and antiviral testing for related compounds, the following sections outline plausible methodologies.

### Synthesis of Depulfavirine (Generalized)

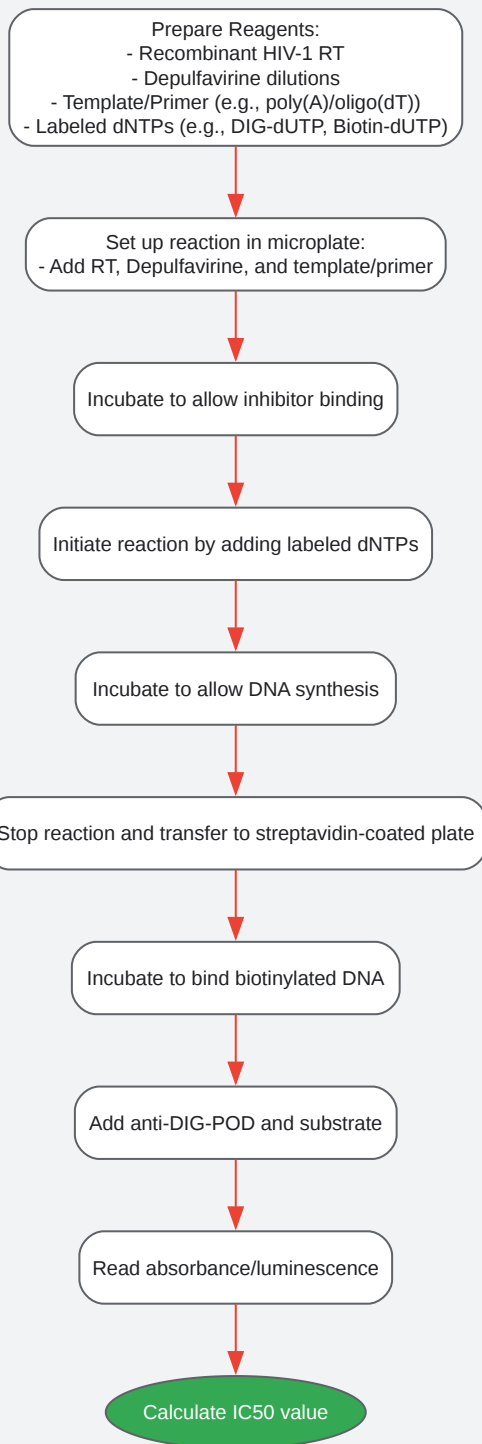
The synthesis of **Depulfavirine** would likely involve a multi-step process culminating in the formation of the central acetamide bond. A plausible, though not definitively published, retrosynthetic analysis suggests the key step would be the coupling of a substituted phenylacetic acid derivative with a substituted aniline.

Experimental Workflow for Synthesis

## Generalized Synthesis Workflow for Depulfavirine



## Generalized Workflow for HIV-1 RT Inhibition Assay

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